molecular formula C12H13NO3 B2644600 Methyl 3-methyl-2-(prop-2-enamido)benzoate CAS No. 2396580-53-1

Methyl 3-methyl-2-(prop-2-enamido)benzoate

カタログ番号 B2644600
CAS番号: 2396580-53-1
分子量: 219.24
InChIキー: HWJGZZWJCXYNHQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“Methyl 3-methyl-2-(prop-2-enamido)benzoate” is an organic compound . The CAS number for this compound is 2396580-53-1 . It has a molecular formula of C12H13NO3 .

科学的研究の応用

1. Potential Therapeutic Effects in Schizophrenia

Methyl 3-methyl-2-(prop-2-enamido)benzoate, also known as sodium benzoate, is a D-amino acid oxidase inhibitor. Research indicates its promise in schizophrenia treatment, particularly when used as an adjunct therapy. A study revealed that patients with chronic schizophrenia showed significant improvements in symptom domains and neurocognition when treated with sodium benzoate, showcasing its potential as a novel treatment approach for this condition (Lane et al., 2013).

2. Implications in Alzheimer's Disease Treatment

Sodium benzoate's ability to inhibit D-amino acid oxidase and thereby enhance N-methyl-D-aspartate receptor-mediated neurotransmission has been explored in the context of Alzheimer's disease (AD). A randomized, double-blind, placebo-controlled trial highlighted its efficacy and safety in treating patients with amnestic mild cognitive impairment and mild AD, showing substantial improvement in cognitive and overall functions. This underscores the potential of D-amino acid oxidase inhibition as a therapeutic strategy for early-phase AD (Lin et al., 2014).

3. Role in Schizophrenia Treatment with Clozapine

Sodium benzoate, when added to clozapine treatment for schizophrenia patients who showed poor response to clozapine alone, demonstrated improved symptomatology. This study suggested that sodium benzoate could be beneficial as an augmentation strategy for treating clozapine-resistant schizophrenia, marking a significant step forward in addressing treatment resistance in schizophrenia (Lin et al., 2017).

特性

IUPAC Name

methyl 3-methyl-2-(prop-2-enoylamino)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-4-10(14)13-11-8(2)6-5-7-9(11)12(15)16-3/h4-7H,1H2,2-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWJGZZWJCXYNHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)OC)NC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-methyl-2-(prop-2-enamido)benzoate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。